(1-Methylcyclopentyl)methanamine
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Overview
Description
(1-Methylcyclopentyl)methanamine is an organic compound with the molecular formula C7H15N. It is a derivative of cyclopentane, where a methyl group is attached to the cyclopentane ring, and a methanamine group is attached to the methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylcyclopentyl)methanamine can be achieved through several methods. One common approach involves the reaction of 1-methylcyclopentanol with ammonia in the presence of a dehydrating agent. Another method includes the reductive amination of 1-methylcyclopentanone using ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methylcyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
(1-Methylcyclopentyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1-Methylcyclopentyl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanamine: Similar structure but lacks the methyl group on the cyclopentane ring.
(1-Methylcyclohexyl)methanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Cyclohexylmethanamine: Similar structure but with a cyclohexane ring and no methyl group.
Uniqueness
(1-Methylcyclopentyl)methanamine is unique due to the presence of both a methyl group and a methanamine group on the cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
(1-methylcyclopentyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(6-8)4-2-3-5-7/h2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMLGSALHMDQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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